N1-ethylpropane-1,2-diamine
Description
N1-Ethylpropane-1,2-diamine (hypothetical structure: CH₂CH(NHCH₂CH₃)CH₂NH₂) is a propane-1,2-diamine derivative featuring an ethyl substituent on the primary nitrogen (N1). This compound belongs to the aliphatic diamine family, characterized by two amine groups on adjacent carbons. Propane-1,2-diamine derivatives are notable for their versatility, as substituents on nitrogen atoms significantly influence reactivity, solubility, and biological activity .
Properties
IUPAC Name |
1-N-ethylpropane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2/c1-3-7-4-5(2)6/h5,7H,3-4,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWLRDUNLTZRIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71754-71-7 | |
| Record name | [(2S)-2-aminopropyl](ethyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N1-ethylpropane-1,2-diamine can be synthesized through several methods. One common approach involves the reaction of 1,2-diaminopropane with ethyl iodide under basic conditions. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to maximize efficiency and output. The use of catalysts, such as Raney nickel, can enhance the reaction rate and selectivity. The final product is usually purified through distillation or recrystallization to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
N1-ethylpropane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Typical reagents include alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction typically produces primary amines .
Scientific Research Applications
N1-ethylpropane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can act as a ligand in coordination chemistry, forming complexes with metal ions.
Industry: This compound is used in the production of polymers and as a curing agent for epoxy resins
Mechanism of Action
The mechanism by which N1-ethylpropane-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. This compound can also participate in coordination chemistry, forming stable complexes with metal ions, which can alter the reactivity and properties of the metal center .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
Key Observations :
- Chain Length : Propane-1,2-diamine derivatives (e.g., this compound) offer greater conformational flexibility than ethane-1,2-diamines (e.g., DMEDA), influencing binding affinity in catalysis or biological targets .
Computational and Experimental Correlations
- DFT Studies : Ethyl substituents in diamines correlate with higher electron-donating capacity, enhancing adsorption on metal surfaces. For example, DMEDA’s methyl groups show weaker corrosion inhibition compared to longer-chain analogs .
Biological Activity
N1-Ethylpropane-1,2-diamine, also known as (S)-N1-ethylpropane-1,2-diamine, is a chiral amine that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
This compound has the chemical formula and features two amine groups that contribute to its reactivity and biological interactions. Its chiral configuration is significant as it influences the compound's interactions with biological targets, making it distinct from its enantiomer and racemic mixtures.
The biological activity of this compound is primarily attributed to its ability to function as a ligand for various enzymes and receptors. It can modulate enzyme activity by binding to active sites, which can lead to alterations in biochemical pathways. This interaction is crucial for its role in:
- Enzyme Mechanisms : The compound is utilized in studying enzyme kinetics and mechanisms, particularly in polyamine metabolism.
- Pharmaceutical Development : It serves as an intermediate in synthesizing drugs targeting neurological disorders and other diseases.
Anticancer Properties
Research indicates that this compound and its analogs exhibit anticancer properties. A study on N-alkylated spermine analogs demonstrated their potential as anticancer agents due to their ability to inhibit cell proliferation in various cancer cell lines. The metabolites formed from these compounds are crucial for their efficacy in cancer treatment .
Antiparasitic Activity
The compound's structural similarities with polyamines suggest potential antiparasitic activity. N-alkylated polyamine analogs have shown effectiveness against parasites by disrupting their polyamine metabolism, which is essential for their growth and reproduction .
Case Studies
Several studies have highlighted the biological effects of this compound:
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Polyamine Metabolism : A study evaluated the metabolism of N-alkylated spermine analogs by human polyamine oxidase (APAO) and spermine oxidase (SMO). The results indicated that these enzymes metabolize the compound into biologically active metabolites that may enhance its therapeutic effects against cancer .
Compound Km (APAO) k_cat (APAO) Km (SMO) k_cat (SMO) DESPM 10 µM 1.1 s⁻¹ 28 µM 0.8 s⁻¹ BnEtSPM 0.9 µM 1.1 s⁻¹ 51 µM 0.4 s⁻¹ DBSPM 5.4 µM 2.0 s⁻¹ 33 µM 0.3 s⁻¹ - Neurological Applications : The compound has been investigated for its role in neurological drug development, particularly in targeting neurotransmitter systems that are dysregulated in various neurodegenerative diseases.
Research Applications
This compound has significant applications across various fields:
- Medicinal Chemistry : As a chiral building block for synthesizing enantiomerically pure drugs.
- Biochemistry : Used in assays to study enzyme interactions and mechanisms.
- Polymer Science : Employed as a curing agent in epoxy resins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
